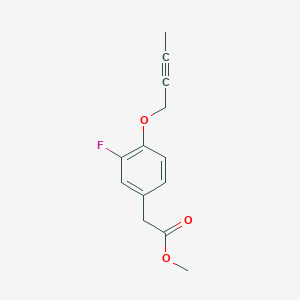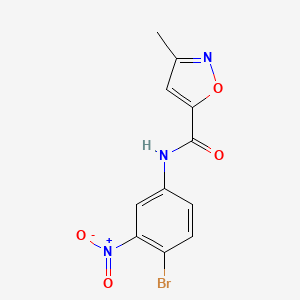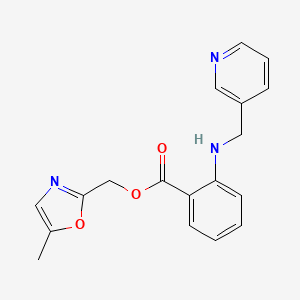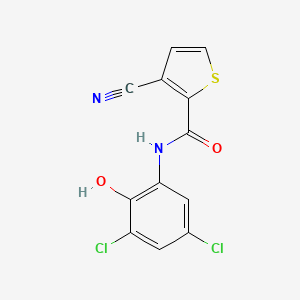
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of 3-fluoro-4-hydroxybenzoic acid and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using common laboratory equipment and reagents. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in experiments. However, one limitation is that it may not be suitable for certain experiments due to its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate. One direction is the development of new derivatives of this compound with enhanced properties for use in scientific research. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of various diseases. While the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to fully understand the potential of this compound in scientific research and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been achieved using various methods. The most common method involves the reaction of 3-fluoro-4-hydroxybenzoic acid with but-2-yn-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired product, which is then purified using column chromatography. Other methods involve the use of different reagents and solvents to achieve the same product.
Applications De Recherche Scientifique
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c1-3-4-7-17-12-6-5-10(8-11(12)14)9-13(15)16-2/h5-6,8H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABDSQAKROKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C(C=C(C=C1)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)


![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)